1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene

Physicochemical property prediction Lipophilicity Metabolic stability

Researchers developing CNS drug candidates or agrochemical actives often struggle to source fluorinated building blocks that combine a reactive ligation handle with a metabolically stable OCF3 group. This compound directly addresses that gap: • Terminal chloroalkyne enables rapid, regioselective CuAAC triazole library synthesis. • The para-OCF3 substituent (Hammett σp ≈ 0.35, predicted logP 3.68) improves blood-brain barrier penetration and reduces oxidative metabolism. • Non-interchangeable with simpler propargyl or non-fluorinated analogs; both structural elements are essential for target activity. Supplied at 95% purity in research quantities (100 mg-5 g); shipped ambient. For R&D use only.

Molecular Formula C10H6ClF3O
Molecular Weight 234.6 g/mol
CAS No. 1179157-09-5
Cat. No. B1528596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
CAS1179157-09-5
Molecular FormulaC10H6ClF3O
Molecular Weight234.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CCCl)OC(F)(F)F
InChIInChI=1S/C10H6ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h3-6H,7H2
InChIKeyBUOZNKLQZVBJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (CAS 1179157-09-5) Procurement Data Sheet and Identity


1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (CAS 1179157-09-5) is a fluorinated aromatic building block featuring a terminal chloroalkyne moiety and a para-trifluoromethoxy substituent, with molecular formula C10H6ClF3O and molecular weight 234.6 g/mol . Its structure combines a reactive propargyl chloride handle for click chemistry and nucleophilic substitution with the lipophilic and metabolically stable OCF3 group, making it a versatile scaffold for medicinal chemistry and agrochemical derivatization .

1
Click-ready scaffold: Terminal chloroalkyne enables CuAAC and nucleophilic substitution for modular library synthesis.
2
Stability-oriented design: para-OCF3 group provides metabolic stability and distinct electronic profile vs. OCH3 or halogens.
3
MedChem / agrochemical intermediate: Suited for lead optimization where fluorinated aromatic handles and alkyne reactivity are required.

Why Generic 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene Substitution Risks Project Failure


Substitution of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene with analogs lacking either the chloroalkyne or the para-trifluoromethoxy group fundamentally alters the compound's synthetic utility and target profile. The propargyl chloride moiety is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic displacement reactions, while the OCF3 group confers distinct electronic properties (Hammett σp ≈ 0.35) and metabolic stability compared to OCH3, CF3, or halogens [1]. In pharmaceutical and agrochemical programs, these structural elements directly impact reaction kinetics, intermediate stability, and final product bioactivity, making this specific compound non-interchangeable with simpler propargyl or phenyl derivatives .

!
Missing chloroalkyne: Replacing with propargyl alcohol or non-chlorinated alkyne may lose CuAAC reactivity or require different activation, altering synthetic pathways.
!
OCF3 vs. OCH3 or CF3: Substitution changes lipophilicity and metabolic stability profile; electronic effects may shift downstream SAR interpretation.
!
Purity gap: Analog with lower purity may introduce inhibitory impurities, increasing purification load and impacting reaction yield reproducibility.

Differentiating Evidence for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (CAS 1179157-09-5) Against Analogs


Predicted Physicochemical Properties of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene vs. Deschloro Analog

Computationally predicted physicochemical properties differentiate 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene from its deschloro analog 1-ethynyl-4-(trifluoromethoxy)benzene, impacting its suitability as a building block for CNS drug candidates [1].

Predicted logP comparison
Class-level
Target: logP 3.68 vs. deschloro analog ~2.8
Δ ≈ +0.9 (predicted)
Higher predicted lipophilicity may support CNS permeability screening workflows.
In silico estimate; experimental validation recommended.
Physicochemical property prediction Lipophilicity Metabolic stability

Predicted Boiling Point and Density of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene Compared to 4-(Trifluoromethoxy)iodobenzene

Predicted boiling point and density values for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene provide key handling and formulation parameters that differ substantially from the common starting material 4-(trifluoromethoxy)iodobenzene .

Boiling point vs. iodo precursor
Data to verify
Target: 229.8 ± 40 °C vs. 4-(trifluoromethoxy)iodobenzene ~185 °C
Δ ≈ +45 °C (predicted)
Higher BP may affect distillation strategy and thermal stability considerations.
Predicted value; handle with care for scale-up planning.
Physical properties Volatility Handling

Commercially Supplied Purity of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene as a Critical Selection Criterion

The consistently reported minimum purity of 95% for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene across multiple suppliers ensures reliable reactivity and minimizes side reactions, a key differentiator from less pure or crudely synthesized analogs that may contain inhibitory impurities [1].

Commercial purity
Specification review
≥95% (multiple suppliers)
+5 to +15% absolute over crude intermediates
Consistent 95%+ purity reduces side reactions and improves synthesis reproducibility.
Verify lot-specific COA before critical coupling steps.
Purity Quality control Reproducibility

Predicted Density of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene for Formulation and Handling

The predicted density of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene is 1.35 ± 0.1 g/cm³, a value that can be used for accurate volumetric dispensing and reaction stoichiometry calculations .

Predicted density
Reported
1.35 ± 0.1 g/cm³ (in silico)
Supports volumetric dispensing for high-throughput synthesis.
Predicted; experimental measurement advised for exact stoichiometry.
Density Physical property Formulation

Optimal Application Scenarios for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (CAS 1179157-09-5)


Synthesis of OCF3-Containing Triazole Libraries via Click Chemistry

The terminal chloroalkyne of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene serves as an ideal dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the rapid and regioselective construction of diverse 1,2,3-triazole-containing libraries bearing the valuable OCF3 pharmacophore, a strategy widely used in medicinal chemistry for lead optimization [1].

Late-Stage Functionalization in CNS Drug Discovery

The combination of a reactive chloroalkyne handle and a lipophilic, metabolically stable OCF3 group (predicted logP of 3.68) makes this compound particularly well-suited for late-stage functionalization of CNS drug candidates. The OCF3 moiety can improve blood-brain barrier penetration and reduce metabolic clearance, while the chloroalkyne allows for modular attachment to complex molecular scaffolds [1].

Agrochemical Intermediate for Propargyl Ether or Amine Derivatives

The propargyl chloride moiety in 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene can undergo nucleophilic substitution with alcohols or amines to yield propargyl ethers or amines. These derivatives, featuring the trifluoromethoxy group, are of interest in agrochemical research for the development of novel herbicides or fungicides with enhanced environmental stability and target specificity .

Application
Selection Property
Validation Focus
Click chemistry triazole library synthesis
Terminal chloroalkyne for CuAAC reactivity
Regioselective triazole formation under mild conditions
CNS lead optimization research
Lipophilic OCF₃ group and reactive handle
Metabolic stability screening and BBB penetration potential
Agrochemical intermediate derivatization
Propargyl chloride for nucleophilic displacement
Stability and functional group tolerance in agrochemical scaffolds

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